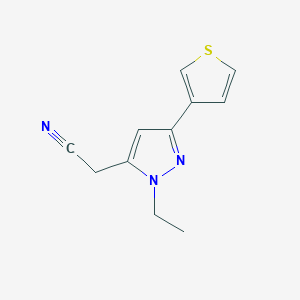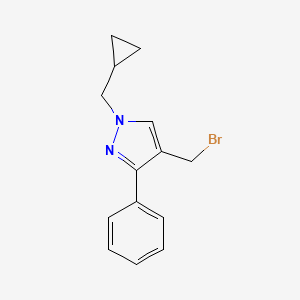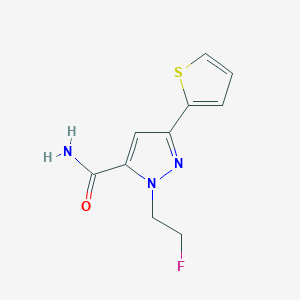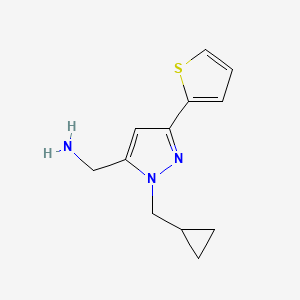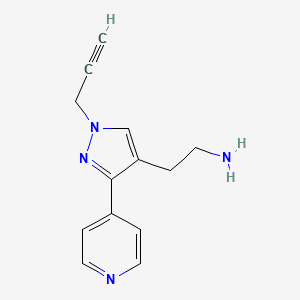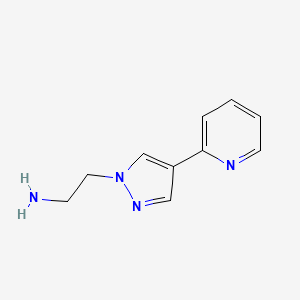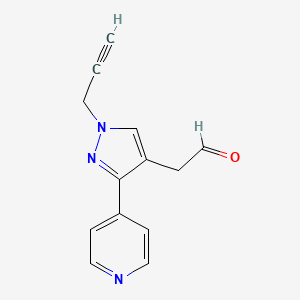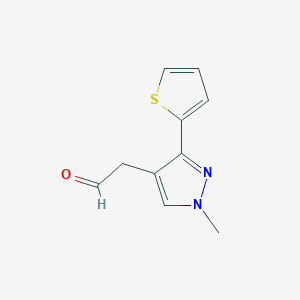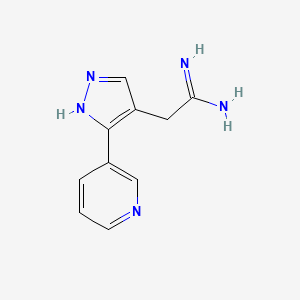
1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide
Descripción general
Descripción
1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide, or 1CP3TPC, is a novel compound that has been studied extensively in recent years. This compound has been found to have a variety of potential applications in scientific research, including in the fields of biochemistry and physiology. We will also discuss potential future directions for the use of 1CP3TPC in scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research in the field of chemistry has led to the development of various thiophene-based pyrazole compounds, highlighting the importance of synthetic methods in exploring the properties and potential applications of such molecules. For example, the synthesis and crystal structure analysis of thiophene-pyrazole derivatives provide foundational knowledge for understanding the molecular interactions and stability of these compounds. Studies have demonstrated the synthesis of thiophene-pyrazole compounds through different synthetic routes, including the use of 1,3-dipolar cycloaddition methodology, which offers a green approach to synthesizing thiophene pyrazoles with potential antimicrobial activity (Sowmya et al., 2018). Additionally, structural determination through techniques such as single crystal X-ray diffraction contributes to the detailed understanding of molecular conformation and interaction patterns, facilitating the design of molecules with desired properties.
Enzyme Inhibitory Activity and Therapeutic Potential
The exploration of enzyme inhibitory activities of thiophene-pyrazole derivatives represents a significant area of research with implications for the development of new therapeutic agents. Compounds have been designed and evaluated for their in vitro enzyme inhibitory activities against key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), highlighting their potential in treating diseases related to enzyme dysfunction (Cetin et al., 2021). Molecular docking studies further support the potential of these compounds as enzyme inhibitors, providing insights into the molecular basis of their activity and guiding the optimization of their therapeutic efficacy.
Propiedades
IUPAC Name |
2-(cyclopropylmethyl)-5-thiophen-3-ylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c13-12(16)11-5-10(9-3-4-17-7-9)14-15(11)6-8-1-2-8/h3-5,7-8H,1-2,6H2,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALUHUXZGHHIQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=CSC=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



